molecular formula C21H27NO B8627199 N-heptyl-2,2-diphenyl-acetamide

N-heptyl-2,2-diphenyl-acetamide

Cat. No.: B8627199
M. Wt: 309.4 g/mol
InChI Key: IBIIEWDGOKIREP-UHFFFAOYSA-N
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Description

N-heptyl-2,2-diphenyl-acetamide is an organic compound characterized by its heptyl chain attached to a diphenylacetamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-2,2-diphenyl-acetamide typically involves the reaction of heptylamine with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-heptyl-2,2-diphenyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

N-heptyl-2,2-diphenyl-acetamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of N-heptyl-2,2-diphenyl-acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N,N-diphenylacetamide: Lacks the heptyl chain, making it less hydrophobic.

    N-octyl-2,2-diphenylacetamide: Similar structure but with an octyl chain instead of a heptyl chain.

    N-hexyl-2,2-diphenylacetamide: Similar structure but with a hexyl chain instead of a heptyl chain

Uniqueness

N-heptyl-2,2-diphenyl-acetamide is unique due to its specific heptyl chain length, which can influence its solubility, hydrophobicity, and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

N-heptyl-2,2-diphenylacetamide

InChI

InChI=1S/C21H27NO/c1-2-3-4-5-12-17-22-21(23)20(18-13-8-6-9-14-18)19-15-10-7-11-16-19/h6-11,13-16,20H,2-5,12,17H2,1H3,(H,22,23)

InChI Key

IBIIEWDGOKIREP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound, white solid, m.p. 90° C. and MS: m/e=309 (M+) was prepared in accordance with the general method of example 1 from diphenylacetyl chloride and heptylamine.
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